1-(2,3,6-Trifluorophenyl)propan-2-one

CGRP antagonist Atogepant synthesis Regiospecificity

1-(2,3,6-Trifluorophenyl)propan-2-one (CAS 1305324-34-8) is a fluorinated aromatic ketone with the molecular formula C9H7F3O and a molecular weight of 188.15 g/mol. It is a key synthetic intermediate in the patented manufacturing route for the oral CGRP receptor antagonist atogepant (Qulipta®), where its specific 2,3,6-trifluoro substitution pattern on the phenyl ring is structurally mandatory.

Molecular Formula C9H7F3O
Molecular Weight 188.15 g/mol
CAS No. 1305324-34-8
Cat. No. B1396102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3,6-Trifluorophenyl)propan-2-one
CAS1305324-34-8
Molecular FormulaC9H7F3O
Molecular Weight188.15 g/mol
Structural Identifiers
SMILESCC(=O)CC1=C(C=CC(=C1F)F)F
InChIInChI=1S/C9H7F3O/c1-5(13)4-6-7(10)2-3-8(11)9(6)12/h2-3H,4H2,1H3
InChIKeyFYLJYJAACVPMRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3,6-Trifluorophenyl)propan-2-one (CAS 1305324-34-8): Sourcing Specifications and Structural Identity


1-(2,3,6-Trifluorophenyl)propan-2-one (CAS 1305324-34-8) is a fluorinated aromatic ketone with the molecular formula C9H7F3O and a molecular weight of 188.15 g/mol . It is a key synthetic intermediate in the patented manufacturing route for the oral CGRP receptor antagonist atogepant (Qulipta®), where its specific 2,3,6-trifluoro substitution pattern on the phenyl ring is structurally mandatory [1]. The compound is also catalogued as Atogepant Impurity 9 and Testosterone Impurity 58, making it a critical reference standard for pharmaceutical quality control and regulatory filing [2].

Why Isomeric Fluorophenyl-Propanones Cannot Substitute for 1-(2,3,6-Trifluorophenyl)propan-2-one


Substituting 1-(2,3,6-trifluorophenyl)propan-2-one with a different regioisomer—such as the 2,3,5-, 2,4,6-, or 3,4,5-trifluorophenyl analogue—would break the synthetic pathway to atogepant because the 2,3,6-substitution pattern is locked into the pharmacophore by the innovator's patent (EP2849568B1) [1]. Even among trifluorophenyl isomers with identical molecular weight, the steric and electronic effects of the fluorine atoms at the 2-, 3-, and 6-positions direct the subsequent substitution, reductive amination, and cyclization steps in the atogepant synthesis, making regioisomeric replacement chemically non-viable [2].

Quantifiable Differentiation of 1-(2,3,6-Trifluorophenyl)propan-2-one (CAS 1305324-34-8) Against Comparators


Atogepant Synthetic Pathway: 2,3,6-Regioisomer as the Exclusive Patent-Specified Intermediate

The innovator patent EP2849568B1 and the original research company patent CN103328478B explicitly designate 1-(2,3,6-trifluorophenyl)propan-2-one (compound 4) as the starting material for the key intermediate 2 in the atogepant synthetic route [1]. The subsequent steps—substitution, reductive amination, cyclization, and chiral resolution—depend on the electronic and steric environment created specifically by fluorine atoms at the 2-, 3-, and 6-positions. The 2,3,5-trifluoro isomer (CAS 1305323-99-2), 2,4,6-trifluoro isomer (CAS 835878-82-5), and 3,4,5-trifluoro isomer would each direct these reactions with different regiochemical outcomes, producing different intermediates that cannot converge to atogepant's required stereochemistry [2].

CGRP antagonist Atogepant synthesis Regiospecificity

Industrial Production Method: Quantitative Yield and Purity Advantage Over Prior Art

Patent CN115894198B discloses an improved industrial process for 1-(2,3,6-trifluorophenyl)propan-2-one that achieves a quantitative yield of 96.6% with an HPLC purity of 99.5% [1]. This compares favorably to the prior art method described in EP2849568B1, which required expensive cerium chloride catalyst, low-temperature conditions (−15 to −10 °C), and complex post-treatment, rendering it unsuitable for industrial scale-up [2]. The new method uses 2,3,6-trifluorophenylacetic acid as a starting material, proceeds through 2,2-dimethyl-5-(2-(2,3,6-trifluorophenyl)acetyl)-1,3-dioxane-4,6-dione (obtained in 91.7% yield), and reacts under acidic conditions at 80 °C for 5–6 hours using trifluoroacetic acid [1].

Process chemistry Scale-up Yield optimization

Regulatory Reference Standard: Dual Designation as Atogepant Impurity 9 and Testosterone Impurity 58

1-(2,3,6-Trifluorophenyl)propan-2-one is formally designated as Atogepant Impurity 9 and is supplied with full characterization data compliant with regulatory guidelines for ANDA filing and commercial production [1]. It is also catalogued as Testosterone Impurity 58 . This dual impurity designation is not shared by the 2,3,5-, 2,4,6-, or 3,4,5-trifluoro regioisomers, which are not listed as atogepant-related impurities. The compound's use as a reference standard for analytical method development, method validation (AMV), and quality control during synthesis and formulation stages provides a procurement rationale distinct from general-purpose research chemicals [2].

Pharmaceutical impurity Reference standard Quality control

Predicted Physicochemical Properties Differentiate 2,3,6-Isomer from Other Trifluorophenyl Regioisomers

Computationally predicted physicochemical properties for the 2,3,6-trifluoro isomer include a boiling point of 196.2 ± 35.0 °C, density of 1.266 ± 0.06 g/cm³, and a LogP of 1.8 [1]. While experimental data for the comparator isomers (2,3,5-, 2,4,6-, 3,4,5-trifluoro) are sparsely reported in public databases, the differing fluorine substitution patterns are expected to produce distinct chromatographic retention times and solubility profiles due to variations in dipole moment and hydrogen-bond acceptor capacity. The 2,3,6-substitution pattern, with two ortho-fluorines adjacent to the propan-2-one side chain, creates a unique steric and electronic environment that influences both reactivity in downstream transformations and chromatographic behavior in purity analysis .

Physicochemical property LogP Chromatographic separation

Demonstrated Synthetic Utility: 61.5% Yield in Piperidine-Catalyzed Transformation to 3-(2,3,6-Trifluorophenyl)but-3-en-2-one

In a reaction relevant to the CGRP receptor antagonist patent literature (US20160130273A1), 1-(2,3,6-trifluorophenyl)propan-2-one was reacted with piperidine and paraformaldehyde in acetonitrile to yield 3-(2,3,6-trifluorophenyl)but-3-en-2-one at 61.5% yield [1]. This transformation demonstrates the compound's ability to undergo α-methylenation at the ketone α-position, a key functionalization step in the synthesis of CGRP antagonist intermediates. Comparable yield data for the same transformation using other trifluorophenyl regioisomers have not been reported in the patent literature, making the 2,3,6-isomer the best-characterized substrate for this specific transformation [2].

Synthetic utility CGRP antagonist Yield data

Commercial Availability and Purity Specifications vs. Comparator Isomers

1-(2,3,6-Trifluorophenyl)propan-2-one is commercially available from multiple reputable vendors at purities of 95% (AKSci), 97% (CymitQuimica), and 98% (ChemicalBook, MolCore, Fluoropharm) [1]. By contrast, the 2,3,5-isomer (CAS 1305323-99-2) is primarily available from Fluorochem and CymitQuimica with less documentation of batch-to-batch purity data . The 2,4,6-isomer (CAS 835878-82-5) has limited commercial availability with no reported purity specifications in public vendor databases. The broader supplier base and higher reported purity specifications for the 2,3,6-isomer reduce procurement risk and support quality-by-design principles in pharmaceutical development.

Procurement Purity specification Commercial availability

Where 1-(2,3,6-Trifluorophenyl)propan-2-one Outperforms Alternatives: Application Scenarios


Atogepant (Qulipta®) API Manufacturing and Generic Development

This compound is the mandatory starting material for the synthesis of the CGRP receptor antagonist atogepant, as specified in innovator patent CN103328478B and EP2849568B1. The 2,3,6-trifluoro substitution pattern is chemically essential for the subsequent substitution, reductive amination, and cyclization steps that produce the key chiral intermediate 2 [1]. Generic manufacturers filing ANDA applications for atogepant must use this specific regioisomer to match the innovator's synthetic route and impurity profile.

Pharmaceutical Impurity Reference Standard for Regulatory Quality Control

As Atogepant Impurity 9 and Testosterone Impurity 58, this compound serves as a critical reference standard for HPLC method development, method validation, and batch-release testing. It is supplied with full characterization data (NMR, MS, HPLC) that is compliant with ICH and pharmacopoeial guidelines, enabling its direct use in analytical method validation for ANDA submissions and commercial quality control [2][3].

Industrial-Scale Synthesis Using the Optimized CN115894198B Process

For contract manufacturing organizations (CMOs) and API producers, the CN115894198B process offers a demonstrated industrial route with 96.6% yield and 99.5% HPLC purity. The process avoids expensive cerium chloride catalyst and cryogenic conditions (−15 to −10 °C) required by the prior art, operating instead at a mild 80 °C with trifluoroacetic acid. The use of commercially available 2,3,6-trifluorophenylacetic acid as the starting material reduces raw material cost and supply chain complexity [1].

CGRP Antagonist Medicinal Chemistry and Lead Optimization

For medicinal chemistry teams developing next-generation CGRP receptor antagonists, this compound is the best-characterized trifluorophenyl-propanone building block for α-functionalization. The documented 61.5% yield for piperidine-catalyzed α-methylenation to 3-(2,3,6-trifluorophenyl)but-3-en-2-one provides a validated starting point for structure-activity relationship (SAR) exploration, while the absence of comparable data for other regioisomers makes the 2,3,6-isomer the most efficient choice for hit-to-lead programs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2,3,6-Trifluorophenyl)propan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.